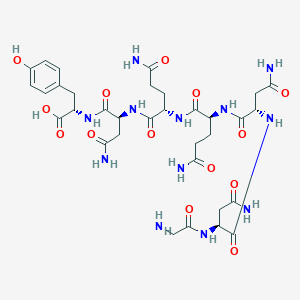

Amyloid-Forming peptide GNNQQNY

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Amyloid-Forming peptide GNNQQNY is a heptapeptide derived from the N-terminal prion-determining domain of the yeast protein Sup35. This peptide is known for its ability to form amyloid fibrils, which are highly ordered insoluble aggregates. The detailed atomic oligomeric structure of GNNQQNY makes it an excellent model for studying the early stages of amyloid aggregation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Amyloid-Forming peptide GNNQQNY typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Elongation: Subsequent amino acids are added one by one through coupling and deprotection cycles.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the peptide .

Analyse Des Réactions Chimiques

Types of Reactions

Amyloid-Forming peptide GNNQQNY primarily undergoes aggregation reactions to form amyloid fibrils. These reactions are influenced by various factors, including temperature, pH, and peptide concentration .

Common Reagents and Conditions

Temperature: Aggregation is typically studied at temperatures ranging from 280 K to 300 K.

pH: The peptide can be solubilized at a low pH (around 2.0) to generate monomers.

Concentration: Higher peptide concentrations favor aggregation.

Major Products

The major product of the aggregation reaction is amyloid fibrils, which are characterized by their β-sheet-rich structure and stability .

Applications De Recherche Scientifique

Amyloid-Forming peptide GNNQQNY has numerous applications in scientific research:

Mécanisme D'action

The mechanism of action of Amyloid-Forming peptide GNNQQNY involves the formation of β-sheet-rich structures through hydrogen bonding and hydrophobic interactions. The peptide undergoes a nucleation process, where small oligomers form and act as templates for further aggregation. The resulting amyloid fibrils are stabilized by interstrand backbone-backbone and side chain-side chain hydrogen bonds .

Comparaison Avec Des Composés Similaires

Amyloid-Forming peptide GNNQQNY is unique due to its well-characterized atomic structure and its ability to form stable amyloid fibrils. Similar compounds include other amyloidogenic peptides and proteins, such as:

Amyloid β (Aβ): Associated with Alzheimer’s disease.

α-Synuclein: Linked to Parkinson’s disease.

Prion Protein (PrP): Involved in prion diseases.

These compounds share common structural features and aggregation mechanisms but differ in their specific sequences and pathological roles.

Activité Biologique

The peptide GNNQQNY, derived from the N-terminal prion-determining domain of the yeast Sup35 protein, is a widely studied amyloidogenic sequence. Its ability to self-assemble into amyloid fibrils and its structural simplicity make it an ideal model for studying amyloid formation, aggregation kinetics, and structural dynamics. Below is a detailed exploration of its biological activity.

1. Structural Basis of Amyloid Formation

GNNQQNY forms amyloid fibrils with a characteristic "cross-β spine," as revealed by X-ray crystallography and solid-state NMR. This structure is stabilized by hydrogen bonding between β-strands and inter-sheet steric zipper interactions.

- Polymorphic Structures : The peptide exhibits polymorphism, forming in-register parallel, off-register parallel, and anti-parallel β-sheets. These structures differ in hydrogen bonding patterns and hydrophobic interactions .

- Atomic-Level Insights : Magic angle spinning (MAS) NMR studies reveal three distinct conformations within fibrils, suggesting structural complexity beyond simple β-sheets .

2. Aggregation Kinetics

The self-assembly of GNNQQNY into amyloid fibrils follows nucleation-dependent polymerization.

- Lag Phase : A concentration-dependent lag phase precedes fibril elongation, indicating a critical nucleus size (~7 monomers) required for aggregation .

- Nucleation Mechanism : Molecular dynamics simulations suggest an enthalpic barrier during nucleation, followed by rapid elongation once the nucleus forms .

Table 1: Key Aggregation Parameters

| Parameter | Observations |

|---|---|

| Critical Nucleus Size | ~7 monomers |

| Lag Phase Duration | Concentration-dependent |

| Aggregation Pathway | Nucleated polymerization |

3. Morphological Transitions

GNNQQNY exhibits morphological transitions during self-assembly:

- Fibrils to Crystals : Fluorescence studies show that fibrillar assemblies can transition into crystalline forms over time. This is accompanied by changes in the environment of the C-terminal tyrosine residue .

- Polymorphism : Computational studies highlight polymorphic aggregation pathways, with fibril-like structures forming under different conditions .

4. Biophysical Properties

The peptide's biophysical properties contribute to its amyloidogenic behavior:

- pH Sensitivity : At pH 2.0, GNNQQNY remains monomeric; aggregation is triggered upon adjusting pH to 7.2 .

- Thermodynamics : Simulations reveal that hydrophobic interactions dominate early aggregation steps, while hydrogen bonding stabilizes mature fibrils .

5. Biological Relevance

GNNQQNY's amyloid-forming properties mimic those of full-length Sup35, making it a model for understanding prion-like behavior:

- Prion Activity : The peptide drives Sup35 to adopt an amyloid conformation, facilitating prion propagation in yeast .

- Toxicity Studies : Its aggregation intermediates are implicated in cellular toxicity, providing insights into amyloid-related diseases .

Case Study 1: Structural Characterization via NMR

MAS NMR revealed three distinct conformations within GNNQQNY fibrils, highlighting structural heterogeneity. These findings underscore differences between crystalline and fibrillar forms of the peptide .

Case Study 2: Computational Analysis of Aggregation

Molecular dynamics simulations identified nucleated polymerization as the primary mechanism for GNNQQNY aggregation. The study provided insights into polymorphic pathways and their implications for drug design targeting amyloids .

Propriétés

Formule moléculaire |

C33H48N12O14 |

|---|---|

Poids moléculaire |

836.8 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C33H48N12O14/c34-13-27(52)40-18(10-24(37)49)30(55)44-19(11-25(38)50)31(56)42-16(5-7-22(35)47)28(53)41-17(6-8-23(36)48)29(54)43-20(12-26(39)51)32(57)45-21(33(58)59)9-14-1-3-15(46)4-2-14/h1-4,16-21,46H,5-13,34H2,(H2,35,47)(H2,36,48)(H2,37,49)(H2,38,50)(H2,39,51)(H,40,52)(H,41,53)(H,42,56)(H,43,54)(H,44,55)(H,45,57)(H,58,59)/t16-,17-,18-,19-,20-,21-/m0/s1 |

Clé InChI |

DIUJDHXPULIBNK-PXQJOHHUSA-N |

SMILES isomérique |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CN)O |

SMILES canonique |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.